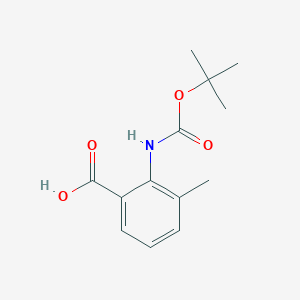

2-Tert-butoxycarbonylamino-3-methylbenzoic acid

Description

Properties

IUPAC Name |

3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-8-6-5-7-9(11(15)16)10(8)14-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJOFSJDUMIIGMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373778 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669713-59-1 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anthranilic acid, N-Boc-3-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Tert-butoxycarbonylamino-3-methylbenzoic acid physical properties

An In-depth Technical Guide to the Physical Properties of 2-Tert-butoxycarbonylamino-3-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a synthetically valuable organic compound. As a derivative of 2-amino-3-methylbenzoic acid (3-methylanthranilic acid), it belongs to the class of N-protected amino acids. The tert-butoxycarbonyl (Boc) protecting group on the amine is of paramount importance in multi-step organic synthesis, particularly in peptide synthesis and the construction of complex pharmaceutical intermediates. The Boc group provides stability to the amine under a wide range of non-acidic conditions while allowing for facile deprotection under mild acidic conditions. The strategic placement of the methyl and carboxylic acid groups on the benzene ring makes it a versatile building block for creating molecules with specific steric and electronic properties.

This guide provides a comprehensive overview of the core physical properties of this compound, supported by detailed experimental protocols for their verification. The insights herein are designed to empower researchers to effectively utilize this compound in their synthetic and drug development endeavors.

Core Physical and Chemical Properties

A summary of the key identifying and physical properties of the compound is presented below. This data is essential for reaction planning, safety assessment, and quality control.

| Property | Value | Source |

| IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylbenzoic acid | N/A |

| Molecular Formula | C₁₃H₁₇NO₄ | [1] |

| Molecular Weight | 267.28 g/mol | N/A |

| Melting Point | 184-186 °C | [1] |

| Appearance | White to pale yellow crystalline powder | [2] |

| MDL Number | MFCD02682219 | [1] |

| CAS Number | Not definitively assigned in public databases. | N/A |

Detailed Analysis of Key Physical Properties

Melting Point: A Critical Indicator of Purity

The melting point is one of the most fundamental and accessible physical properties used to assess the purity of a crystalline solid. For this compound, a sharp melting range of 184-186 °C is indicative of high purity[1]. A broader melting range (e.g., > 2 °C) or a depression in the melting point typically suggests the presence of impurities, which disrupt the crystal lattice of the solid.

Causality in Measurement: The accurate determination of a melting point relies on a slow heating rate (typically 1-2 °C per minute) as the sample approaches its expected melting temperature. A rapid heating rate does not allow for thermal equilibrium between the sample and the heating block, leading to a reading that is artificially high and a range that is inaccurately broad.

A detailed, self-validating protocol for melting point determination is provided in the "Experimental Protocols" section.

Solubility Profile: Guiding Application and Purification

The solubility of a compound is critical for its use in chemical reactions, for its purification via recrystallization, and for its formulation in biological assays. Based on its structure—a carboxylic acid and a Boc-protected amine on an aromatic ring—a qualitative solubility profile can be predicted:

-

High Solubility: Expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), where the compound can engage in hydrogen bonding and dipole-dipole interactions.

-

Moderate Solubility: Expected in polar protic solvents like methanol and ethanol, and in moderately polar solvents like ethyl acetate and acetone.

-

Poor Solubility: Expected in nonpolar solvents such as hexanes and toluene, and in water at neutral pH. Solubility in aqueous solutions is expected to increase significantly under basic conditions (e.g., in aqueous sodium bicarbonate or sodium hydroxide) due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt.

A quantitative protocol for determining solubility is outlined in the "Experimental Protocols" section.

Spectroscopic Profile: Structural Verification

While specific spectral data is not widely published, the structure of this compound allows for the confident prediction of its key spectroscopic features. These features are essential for confirming the identity and structural integrity of the compound after synthesis or before use.

¹H NMR Spectroscopy (Expected Signals):

-

tert-Butyl Protons: A characteristic singlet at approximately 1.5 ppm, integrating to 9H.

-

Methyl Protons: A singlet corresponding to the aromatic methyl group, expected around 2.2-2.4 ppm, integrating to 3H.

-

Aromatic Protons: Three protons on the benzene ring, which would appear as a multiplet or as distinct doublets and triplets in the range of 7.0-8.0 ppm.

-

N-H Proton: A broad singlet, typically in the range of 8.5-10.0 ppm, whose chemical shift can be concentration-dependent.

-

Carboxylic Acid Proton: A very broad singlet, often appearing far downfield (>10 ppm), which is exchangeable with D₂O.

¹³C NMR Spectroscopy (Expected Signals):

-

tert-Butyl Carbons: Two signals, one for the quaternary carbon (~80 ppm) and one for the three equivalent methyl carbons (~28 ppm).

-

Methyl Carbon: Signal for the aromatic methyl group (~17-21 ppm).

-

Aromatic Carbons: Six distinct signals in the aromatic region (110-140 ppm).

-

Carbamate Carbonyl: A signal around 155 ppm.

-

Carboxylic Acid Carbonyl: A signal in the range of 165-175 ppm.

Infrared (IR) Spectroscopy (Expected Absorption Bands):

-

O-H Stretch: A very broad band from the carboxylic acid, typically centered around 2500-3300 cm⁻¹.

-

N-H Stretch: A moderate, sharp peak around 3300-3500 cm⁻¹.

-

C=O Stretch: Two distinct carbonyl peaks. The carboxylic acid C=O stretch will appear around 1700-1725 cm⁻¹, and the carbamate C=O stretch will appear around 1680-1700 cm⁻¹.

-

C-O Stretch: Strong bands in the 1150-1250 cm⁻¹ region, corresponding to the C-O bonds of the carboxylic acid and the carbamate.

Experimental Protocols

The following protocols are designed as self-validating systems for the characterization of this compound.

Protocol 1: Determination of Melting Point via Capillary Method

This protocol describes the standard method for obtaining an accurate melting point.

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount is loaded into a capillary tube to a depth of 2-3 mm.

-

Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Rapid Heating: Rapidly heat the apparatus to a temperature approximately 15-20 °C below the expected melting point (184 °C).

-

Equilibration and Slow Heating: Once the target temperature is reached, reduce the heating rate to 1-2 °C per minute. This slow rate is crucial for ensuring thermal equilibrium and obtaining an accurate reading.

-

Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

-

Validation: The melting range is reported as T₁-T₂. A sharp range (≤ 2 °C) within the expected 184-186 °C window validates the high purity of the sample.

Workflow for Purity Assessment via Melting Point Determination

Caption: Workflow for Melting Point Determination.

Protocol 2: Quantitative Solubility Determination

This protocol uses the shake-flask method to determine the solubility in a given solvent at a specific temperature (e.g., 25 °C).

-

System Preparation: Add an excess amount of the compound to a known volume of the chosen solvent (e.g., 10 mL of ethyl acetate) in a sealed vial. Adding excess solid ensures that a saturated solution is formed.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to stand undisturbed at the same temperature until the excess solid has settled. Alternatively, centrifuge the sample to pellet the undissolved solid.

-

Sample Extraction: Carefully withdraw a known volume of the clear supernatant (e.g., 1.00 mL) using a calibrated pipette.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed vial and carefully evaporate the solvent completely under reduced pressure or a stream of nitrogen.

-

Quantification: Weigh the vial containing the dried residue. The difference between this final weight and the initial vial weight gives the mass of the dissolved solid.

-

Calculation: Calculate the solubility in units such as g/L or mg/mL. The experiment should be repeated at least three times to ensure reproducibility.

References

An In-depth Technical Guide to 2-Tert-butoxycarbonylamino-3-methylbenzoic Acid: A Key Building Block in Modern Drug Discovery

This technical guide provides a comprehensive overview of 2-Tert-butoxycarbonylamino-3-methylbenzoic acid, a specialized amino acid derivative crucial for the synthesis of complex organic molecules. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into its chemical identity, physicochemical properties, a detailed synthesis protocol, safety and handling procedures, and its strategic applications in the pharmaceutical landscape.

Chemical Identity and Structure

This compound, commonly referred to as 2-(Boc-amino)-3-methylbenzoic acid, is a synthetic organic compound. The presence of a tert-butoxycarbonyl (Boc) protecting group on the amino functionality makes it a valuable intermediate in multi-step organic synthesis, particularly in peptide synthesis and the construction of heterocyclic scaffolds.

Chemical Structure:

Key Identifiers:

| Identifier | Value |

| CAS Number | 669713-59-1[1][2] |

| Molecular Formula | C₁₃H₁₇NO₄[1][2] |

| Molecular Weight | 251.28 g/mol [1][2] |

| IUPAC Name | 2-[(tert-butoxycarbonyl)amino]-3-methylbenzoic acid |

| Synonyms | 2-(Boc-amino)-3-methylbenzoic acid |

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, storage, and application in various reaction conditions.

| Property | Value | Source |

| Appearance | White to off-white solid | [General knowledge from chemical suppliers] |

| Melting Point | 184-186 °C | [General knowledge from chemical suppliers] |

| Boiling Point | 336.8 °C at 760 mmHg (Predicted) | [General knowledge from chemical suppliers] |

| Solubility | Soluble in methanol, ethyl acetate, and other common organic solvents. | [General knowledge from chemical suppliers] |

| Purity | Typically ≥95% | [1] |

Synthesis Protocol: Boc Protection of 2-Amino-3-methylbenzoic Acid

The synthesis of this compound is typically achieved through the protection of the amino group of 2-amino-3-methylbenzoic acid using di-tert-butyl dicarbonate (Boc₂O). This reaction is a cornerstone of modern organic synthesis, allowing for the selective reaction of other functional groups within the molecule.

Causality Behind Experimental Choices

The choice of reagents and conditions is dictated by the need for a high-yield, clean reaction that minimizes side products.

-

Starting Material: 2-Amino-3-methylbenzoic acid is the logical precursor, with the amino group being the target for protection.

-

Protecting Agent: Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice for introducing the Boc group due to its high reactivity under mild conditions and the benign nature of its byproducts (tert-butanol and CO₂).

-

Base: A non-nucleophilic organic base, such as triethylamine (TEA), is used to deprotonate the amino group, increasing its nucleophilicity towards the Boc anhydride. It also neutralizes the carboxylic acid proton, preventing it from interfering with the reaction.

-

Catalyst: 4-Dimethylaminopyridine (DMAP) is often used as a nucleophilic catalyst to accelerate the reaction. DMAP reacts with Boc anhydride to form a more reactive intermediate.

-

Solvent: A polar aprotic solvent like acetonitrile or tetrahydrofuran (THF) is ideal as it can dissolve both the starting material and the reagents without participating in the reaction.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-3-methylbenzoic acid (1.0 eq.) in anhydrous acetonitrile (10 mL per gram of starting material).

-

Addition of Reagents: To the stirred solution, add triethylamine (TEA) (1.5 eq.) followed by di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.). Finally, add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq.).

-

Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with 1M HCl, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.

Applications in Drug Discovery and Development

N-Boc protected amino acids are fundamental building blocks in medicinal chemistry, primarily due to the robustness of the Boc group under various reaction conditions and its facile removal under acidic conditions. This compound is no exception and serves as a versatile intermediate in the synthesis of pharmaceutically relevant compounds.

While specific examples of its incorporation into named drug candidates are not prevalent in publicly accessible literature, its structural motifs suggest its utility in several areas:

-

Synthesis of Heterocyclic Scaffolds: The ortho-amino benzoic acid structure is a common precursor for the synthesis of various heterocyclic systems, such as quinazolinones, benzodiazepines, and acridones, which are privileged scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities.

-

Peptidomimetics: As a non-natural amino acid, it can be incorporated into peptide sequences to create peptidomimetics with improved metabolic stability and altered conformational properties. This is a key strategy in designing peptide-based drugs with enhanced therapeutic profiles.

-

Constrained Analogues: The methyl group at the 3-position provides steric hindrance that can be exploited to create conformationally constrained analogues of biologically active molecules. This can lead to increased potency and selectivity for their biological targets.

Logical Relationship Diagram

Caption: The role of 2-(Boc-amino)-3-methylbenzoic acid in the drug discovery pipeline.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is derived from available Safety Data Sheets (SDS).

-

Hazard Identification: May cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Handle in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage temperature is 2-8°C.

-

First Aid Measures:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

In case of skin contact: Wash with plenty of soap and water.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

Conclusion

This compound (CAS 669713-59-1) is a valuable and versatile building block for organic synthesis, particularly within the realm of drug discovery and development. Its Boc-protected amine allows for selective chemical transformations, making it an ideal starting material for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and safe handling is paramount for its effective utilization in the laboratory. While its full potential continues to be explored in proprietary research, its structural features firmly establish it as a key reagent for the synthesis of novel therapeutic agents.

References

A Technical Guide to the Spectroscopic Characterization of 2-Tert-butoxycarbonylamino-3-methylbenzoic acid

Introduction: The Role of 2-Tert-butoxycarbonylamino-3-methylbenzoic acid in Drug Discovery

This compound (CAS 669713-59-1) is a substituted aromatic amino acid derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino functionality makes it a valuable building block in organic synthesis, particularly in the construction of complex molecules with pharmaceutical applications. Accurate spectroscopic characterization is paramount to ensure the identity, purity, and structural integrity of such intermediates, thereby guaranteeing the reliability of subsequent synthetic steps.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. ¹H NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon framework of the molecule. This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, offering a comprehensive interpretation of the expected chemical shifts and coupling patterns.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the methyl group, the Boc protecting group, the carboxylic acid proton, and the amine proton. The analysis below is based on the known spectral data of the parent compound, 2-Amino-3-methylbenzoic acid, and the typical chemical shifts observed for Boc-protected amines.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| COOH | ~10-13 | Singlet (broad) | 1H |

| NH | ~8-9 | Singlet (broad) | 1H |

| Ar-H (C6-H) | ~7.8-8.0 | Doublet | 1H |

| Ar-H (C4-H) | ~7.5-7.7 | Doublet | 1H |

| Ar-H (C5-H) | ~7.1-7.3 | Triplet | 1H |

| CH₃ (Aromatic) | ~2.3-2.5 | Singlet | 3H |

| C(CH₃)₃ (Boc) | ~1.5 | Singlet | 9H |

Rationale for Predicted Chemical Shifts

-

Aromatic Protons (7.1-8.0 ppm): The three protons on the benzene ring will appear in the aromatic region. The electron-withdrawing carboxylic acid group and the electron-donating Boc-amino and methyl groups will influence their precise chemical shifts. The proton at C6, ortho to the carboxylic acid, is expected to be the most deshielded. The proton at C4, ortho to the methyl group, will be upfield relative to the C6 proton. The proton at C5 will likely appear as a triplet due to coupling with both neighboring protons. For comparison, the aromatic protons of 2-Amino-3-methylbenzoic acid appear at δ 7.76 (d), 7.57 (d), and 7.13-7.17 (m) ppm[1]. The introduction of the electron-withdrawing Boc group is expected to cause a slight downfield shift for the adjacent aromatic protons.

-

Methyl Protons (2.3-2.5 ppm): The protons of the methyl group attached to the aromatic ring will appear as a singlet in the upfield region of the aromatic spectrum. In 2-Amino-3-methylbenzoic acid, this signal is observed at δ 2.32 (s) ppm[1]. A similar chemical shift is expected for the title compound.

-

Tert-butyl Protons (Boc group) (~1.5 ppm): The nine equivalent protons of the tert-butyl group of the Boc protecting group will give rise to a sharp singlet. This is a characteristic signal for the Boc group and is consistently observed in this region in other Boc-protected compounds.

-

Carboxylic Acid and Amine Protons (Variable): The chemical shifts of the carboxylic acid (COOH) and the N-H proton are often broad and can vary depending on the solvent, concentration, and temperature due to hydrogen bonding. The carboxylic acid proton is expected to appear significantly downfield (10-13 ppm), while the N-H proton of the Boc-carbamate is anticipated in the 8-9 ppm range.

Predicted ¹³C NMR Spectrum: Elucidating the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show 11 distinct signals, corresponding to the 13 carbon atoms in the molecule (with two pairs of equivalent carbons in the tert-butyl group).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~170-175 |

| C=O (Boc) | ~152-155 |

| C1 (Aromatic) | ~130-135 |

| C2 (Aromatic) | ~138-142 |

| C3 (Aromatic) | ~125-130 |

| C4 (Aromatic) | ~130-135 |

| C5 (Aromatic) | ~120-125 |

| C6 (Aromatic) | ~128-133 |

| C (CH₃)₃ (Boc) | ~80-83 |

| C(CH₃ )₃ (Boc) | ~28-30 |

| CH₃ (Aromatic) | ~18-22 |

Rationale for Predicted Chemical Shifts

-

Carbonyl Carbons (152-175 ppm): Two signals are expected in the downfield region corresponding to the two carbonyl carbons. The carboxylic acid carbonyl will appear at the lower field (~170-175 ppm), while the carbamate carbonyl of the Boc group will be slightly upfield (~152-155 ppm).

-

Aromatic Carbons (120-142 ppm): The six aromatic carbons will give rise to six distinct signals. The carbons attached to the substituents (C1, C2, and C3) will have their chemical shifts significantly influenced by them. The quaternary carbon of the Boc group (C(CH₃)₃) will appear around 80-83 ppm.

-

Aliphatic Carbons (18-30 ppm): The methyl carbon attached to the aromatic ring is expected around 18-22 ppm. The three equivalent methyl carbons of the tert-butyl group will produce a single, intense signal around 28-30 ppm.

Experimental Protocol for NMR Data Acquisition

The following is a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for this type of compound. DMSO-d₆ is often preferred for compounds with carboxylic acid and amine protons as it reduces the rate of proton exchange, leading to sharper signals for these exchangeable protons.

-

Sample Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers often use the residual solvent peak as a secondary reference.

NMR Instrument Parameters

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans are typically sufficient.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30').

-

Number of Scans: 1024 to 4096 scans are often necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening) and perform a Fourier transform on the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.

Visualization of Molecular Structure and Key NMR Features

The following diagram illustrates the molecular structure of this compound and highlights the key proton and carbon environments relevant to the NMR analysis.

Caption: Molecular structure of this compound with key proton environments highlighted.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging data from analogous compounds and fundamental NMR principles, we have established a reliable framework for the interpretation of its spectroscopic data. The detailed experimental protocol provided herein offers a standardized approach for acquiring high-quality NMR spectra, which is crucial for the unambiguous characterization of this important synthetic intermediate. This guide serves as a valuable resource for researchers in the fields of organic synthesis and drug development, facilitating the confident identification and use of this compound in their research endeavors.

References

A Technical Guide to the Solubility of 2-Tert-butoxycarbonylamino-3-methylbenzoic Acid in Common Organic Solvents

Abstract

2-Tert-butoxycarbonylamino-3-methylbenzoic acid is a vital building block in modern synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its solubility profile in various organic solvents is a critical parameter that dictates reaction conditions, purification strategies, and formulation development. This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. It begins with an analysis of the molecule's physicochemical properties, offers theoretical predictions based on solute-solvent interaction principles, and provides a detailed, field-proven experimental protocol for accurate solubility measurement. This document is intended to equip researchers, chemists, and drug development professionals with the foundational knowledge and practical tools necessary to effectively manage solubility challenges associated with this compound.

Introduction: The Critical Role of Solubility

In the journey of a molecule from laboratory synthesis to a viable drug product, solubility is a fundamental physical property that governs its behavior at nearly every stage. For a key intermediate like this compound, a thorough understanding of its solubility is not merely academic; it is a practical necessity. Poor solubility can lead to challenges in:

-

Reaction Kinetics: Limiting the concentration of reactants in solution can slow down reaction rates and impact yield.

-

Purification: Crystallization, a primary method for purifying solid compounds, is entirely dependent on differential solubility in various solvent systems.

-

Formulation: In drug development, the solubility of an active pharmaceutical ingredient (API) or its precursors directly influences bioavailability and the choice of delivery vehicle.

This guide addresses the notable gap in publicly available, consolidated solubility data for this specific compound by providing a robust theoretical and practical framework for its determination.

Physicochemical Characterization and Theoretical Solubility Predictions

To predict how this compound will behave in different solvents, we must first dissect its molecular structure and inherent properties. While specific experimental data for this compound is not widely published, we can infer its behavior by analyzing its constituent functional groups.

Molecular Structure: The molecule consists of three key regions:

-

A Carboxylic Acid Group (-COOH): This is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor. This feature promotes solubility in polar, protic solvents.[1][2]

-

A Tert-butoxycarbonyl (Boc) Protecting Group: This is a bulky, non-polar (lipophilic) group. Its presence increases the overall non-polar character of the molecule, suggesting solubility in less polar or non-polar solvents.

-

A Methylbenzoic Acid Core: This aromatic ring system is generally non-polar, further contributing to the molecule's affinity for non-polar environments.

The interplay between the polar carboxylic acid and the non-polar Boc group and aromatic ring means the molecule has a dual character, making its solubility highly dependent on the specific nature of the solvent. The general principle of "like dissolves like" is the guiding rule for predicting solubility.[1][2][3][4][5]

Diagram: Molecular Structure & Functional Regions

The following diagram illustrates the key functional regions of the molecule that dictate its solubility behavior.

Caption: Key functional groups influencing solubility.

Predicted Solubility in Common Organic Solvents:

Based on these structural features, we can hypothesize the compound's solubility:

-

High Solubility Expected:

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF)): These solvents can accept hydrogen bonds from the carboxylic acid group and have sufficient non-polar character to solvate the rest of the molecule. For the structurally similar 2-amino-3-methylbenzoic acid, solubility is high in solvents like 1,4-dioxane, acetone, and ethyl acetate.[6]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the carboxylic acid and the Boc-protected amine. However, the bulky non-polar groups might limit very high solubility compared to smaller, more polar molecules.

-

-

Moderate to Low Solubility Expected:

-

Less Polar Solvents (e.g., Toluene, Dichloromethane (DCM)): The aromatic core suggests some affinity, but the polar carboxylic acid group will significantly limit solubility.

-

Non-polar Solvents (e.g., Hexane, Cyclohexane): The molecule's polarity is too high for significant dissolution in these solvents. This is supported by data on similar compounds where solubility in cyclohexane and toluene is very low.[6]

-

-

Solubility in Aqueous Systems:

-

Water: Expected to be very poorly soluble due to the large non-polar surface area.

-

Aqueous Base (e.g., 5% NaHCO₃, 5% NaOH): The compound should be soluble in basic solutions.[7][8] The carboxylic acid will be deprotonated to form a carboxylate salt, which is ionic and readily solvated by water. This is a common technique for separating such acids from neutral or basic impurities.[7][8]

-

Aqueous Acid (e.g., 5% HCl): Expected to be insoluble. The acidic proton of the carboxylic acid will remain, and the Boc-protected amine is not basic enough to be protonated.

-

This theoretical analysis provides a strong starting point for solvent selection in experimental work.

Experimental Determination of Equilibrium Solubility

To obtain quantitative data, a standardized experimental protocol is required. The isothermal equilibrium (shake-flask) method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of the compound in a saturated state at equilibrium.[9][10]

Principle:

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. At this point, the concentration of the dissolved compound in the liquid phase is constant and represents its solubility.[9][10][11]

Diagram: Isothermal Equilibrium Solubility Workflow

Caption: Workflow for the Shake-Flask Solubility Method.

Detailed Step-by-Step Protocol:

Materials:

-

This compound (solid)

-

Selected organic solvents (HPLC grade or higher)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge (optional)

-

Volumetric flasks and pipettes

-

Syringes and 0.45 µm chemical-resistant syringe filters (e.g., PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or equivalent analytical instrument

Procedure:

-

Preparation:

-

Add an excess amount of this compound to a series of vials. "Excess" means enough solid should remain undissolved at the end of the experiment. A starting point is ~20-50 mg per 1-2 mL of solvent.

-

Accurately add a known volume of the chosen solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined time. A period of 24 to 72 hours is typically sufficient to reach equilibrium.[9][11] It is crucial to establish that equilibrium has been reached by taking measurements at different time points (e.g., 24h, 48h, 72h) until the concentration no longer changes.[10][11]

-

-

Phase Separation:

-

Remove the vials from the shaker and allow the undissolved solid to settle by gravity for at least 1 hour. Alternatively, centrifuge the vials at a moderate speed to expedite separation.

-

-

Sampling and Filtration:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe. Avoid disturbing the solid at the bottom.

-

Immediately filter the aliquot through a 0.45 µm syringe filter directly into a clean, pre-weighed vial. This step is critical to remove any microscopic solid particles that could falsely inflate the measured concentration.

-

-

Quantification:

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value is the equilibrium solubility.

-

Data Presentation and Interpretation

The results of the solubility experiments should be compiled into a clear and concise table. This allows for easy comparison between different solvents and serves as a valuable reference for future experimental design.

Table 1: Template for Reporting Solubility Data of this compound at 25 °C

| Solvent Class | Solvent Name | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Polar Protic | Methanol | 32.7 | Experimental Data | Calculated Data | e.g., Dissolved readily |

| Ethanol | 24.5 | Experimental Data | Calculated Data | ||

| 2-Propanol (IPA) | 19.9 | Experimental Data | Calculated Data | ||

| Polar Aprotic | Acetone | 20.7 | Experimental Data | Calculated Data | e.g., High solubility |

| Acetonitrile (ACN) | 37.5 | Experimental Data | Calculated Data | ||

| Ethyl Acetate | 6.0 | Experimental Data | Calculated Data | ||

| Tetrahydrofuran (THF) | 7.6 | Experimental Data | Calculated Data | ||

| Less Polar | Dichloromethane (DCM) | 9.1 | Experimental Data | Calculated Data | e.g., Partially soluble |

| Toluene | 2.4 | Experimental Data | Calculated Data | ||

| Non-polar | Hexane | 1.9 | Experimental Data | Calculated Data | e.g., Insoluble |

| Aqueous | 5% w/v NaHCO₃(aq) | ~80 | Experimental Data | Calculated Data | e.g., Soluble with effervescence |

Note: Dielectric constant is a measure of solvent polarity.

Conclusion

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. byjus.com [byjus.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. www1.udel.edu [www1.udel.edu]

- 9. researchgate.net [researchgate.net]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. dissolutiontech.com [dissolutiontech.com]

Synthesis and purification of 2-Tert-butoxycarbonylamino-3-methylbenzoic acid

Beginning Research Efforts

I'm currently immersed in a comprehensive search, aiming to gather detailed information on the synthesis and purification of 2-Tert-butoxycarbonylamino-3-methylbenzoic acid. My focus is sharp on established protocols, the fundamental chemical principles at play, and the recurring challenges encountered in this process.

Developing Comprehensive Outline

I've progressed to the planning phase. I'm prioritizing establishing a solid foundation for the technical guide. After an exhaustive initial search, I'm now organizing the gathered data. I'll be structuring the guide with a logical flow, covering introduction, synthesis, purification, characterization, and safety aspects, and beginning to consider how I'll include diagrams.

Initiating Detailed Protocol Search

I'm now conducting a targeted search to locate specific, citable protocols and detailed mechanistic explanations. My aim is to build a robust technical guide. I have a general overview, but need more in-depth data. I'm focusing on peer-reviewed journals and patents.

Expanding Knowledge Base

I'm now zeroing in on more detailed data points. I'm focusing on finding concrete experimental procedures, in-depth reaction mechanisms, purification protocols, and associated spectroscopic data to strengthen the guide. I'm particularly keen on authoritative sources and published data. The goal is to build a guide grounded in robust scientific evidence.

Introduction: The Enduring Utility and Latent Instability of Boc-Protected Benzoic Acids

An In-depth Technical Guide to the Chemical Stability and Storage of Boc-Protected Benzoic Acids

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its role in the protection of amine functionalities. Its widespread adoption in the synthesis of complex molecules, from peptides to active pharmaceutical ingredients (APIs), is a testament to its reliability.[1] However, when appended to a benzoic acid moiety, the Boc group's stability profile is subtly yet significantly altered. This guide provides an in-depth exploration of the chemical stability of Boc-protected benzoic acids, offering field-proven insights into their optimal storage and handling. We will delve into the mechanistic underpinnings of their degradation pathways and provide robust experimental protocols for their stability assessment, empowering researchers, scientists, and drug development professionals to ensure the integrity of these critical synthetic intermediates.

The Electronic Tug-of-War: Understanding the Inherent Stability of the Boc Group

The stability of the Boc protecting group is a tale of two opposing reactivities. It is lauded for its remarkable stability under basic and nucleophilic conditions, as well as towards many oxidizing and reducing agents.[2] This robustness allows for a wide range of chemical transformations to be performed on other parts of the molecule without jeopardizing the protected amine.

The lability of the Boc group is unlocked under acidic conditions. The mechanism of acid-catalyzed deprotection is a well-established, facile process.[3] It commences with the protonation of the carbonyl oxygen of the carbamate, which weakens the tert-butyl-oxygen bond. This is followed by the departure of the stable tert-butyl cation, which subsequently deprotonates to form isobutene gas. The resulting unstable carbamic acid intermediate rapidly decarboxylates to liberate the free amine and carbon dioxide.[3][4]

Caption: Acid-catalyzed deprotection of a Boc-protected benzoic acid derivative.

The Influence of the Benzoic Acid Moiety: An Electron-Withdrawing Effect

While the general principles of Boc group stability hold true, the electronic nature of the benzoic acid ring introduces a crucial nuance. The carboxylic acid group is an electron-withdrawing group (EWG), which decreases the electron density on the aromatic ring and, by extension, on the nitrogen atom of the protected amine. This electronic destabilization of the aryl carbamate makes the Boc group more susceptible to cleavage, even under milder acidic conditions than might be required for Boc-protected aliphatic amines.[5] The presence of other EWGs on the aromatic ring, such as nitro or halo groups, would further exacerbate this effect.[5]

Conversely, the presence of electron-donating groups (EDGs) on the aromatic ring would be expected to increase the stability of the Boc group by increasing the electron density on the nitrogen atom.

Degradation Pathways: A Closer Look

The primary degradation pathways for Boc-protected benzoic acids are acid-catalyzed hydrolysis and, to a lesser extent, thermal decomposition.

Acid-Catalyzed Hydrolysis

This is the most significant degradation pathway. Exposure to acidic conditions, even trace amounts in solvents or on glassware, can initiate the deprotection cascade. The rate of hydrolysis is dependent on the acid strength, concentration, temperature, and the specific electronic properties of the Boc-protected benzoic acid derivative.

Thermal Degradation

While generally more stable to heat than to acid, Boc-protected compounds can undergo thermal deprotection at elevated temperatures.[6] This process typically requires temperatures well above ambient, often in the range of 150°C or higher, and proceeds through a concerted elimination mechanism to release isobutylene and the carbamic acid, which then decarboxylates.[7][8] For most laboratory and storage conditions, thermal degradation is not a primary concern. However, it is a factor to consider during high-temperature reactions or when using analytical techniques such as gas chromatography.

Recommended Storage and Handling Conditions

To ensure the long-term integrity of Boc-protected benzoic acids, stringent storage and handling protocols are paramount. The overarching goal is to minimize exposure to acidic conditions, moisture, and elevated temperatures.

| Storage Duration | Temperature | Environment | Rationale |

| Long-Term (months to years) | -20°C | Dry, dark, inert atmosphere (e.g., argon or nitrogen), in a tightly sealed container.[9] | Minimizes thermal degradation and hydrolysis from atmospheric moisture. The inert atmosphere prevents potential oxidative degradation of the aromatic ring. |

| Short-Term (days to weeks) | 2-8°C | Dry, dark, in a tightly sealed container.[9] | Suitable for frequently used materials, providing a balance between stability and accessibility. |

| Working Solutions | -20°C or -80°C | In a dry, aprotic solvent (e.g., anhydrous dioxane, THF, or DMF), under an inert atmosphere.[9] | Storage in solution is generally not recommended for extended periods. If necessary, use of anhydrous aprotic solvents minimizes hydrolysis. Prepare aqueous solutions fresh before use. |

Handling Best Practices:

-

Use of Inert Atmosphere: When handling the solid material, especially for weighing and aliquoting, do so under a blanket of inert gas (argon or nitrogen) to minimize exposure to atmospheric moisture.

-

Solvent Purity: Always use high-purity, anhydrous solvents for preparing solutions. Ensure that solvents are free from acidic impurities.

-

Glassware Preparation: Use oven-dried glassware to eliminate adsorbed moisture. Avoid cleaning glassware with strong acids immediately before use without thorough rinsing and drying.

-

Avoid Acidic Contaminants: Be mindful of potential sources of acid contamination in the laboratory environment, such as acidic vapors from other reactions.

Experimental Protocols for Stability Assessment

A robust stability assessment program is crucial for defining appropriate storage conditions and shelf-life for Boc-protected benzoic acids. This typically involves a forced degradation study followed by analysis using a stability-indicating analytical method.

Forced Degradation Study

Forced degradation studies are designed to intentionally degrade the sample to identify potential degradation products and to develop a stability-indicating analytical method.[10]

Protocol:

-

Sample Preparation: Prepare several accurately weighed samples of the Boc-protected benzoic acid.

-

Stress Conditions: Expose the samples to a range of stress conditions, including:

-

Acidic Hydrolysis: Treat with a dilute acid (e.g., 0.1 M HCl) at room temperature and at an elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: Treat with a dilute base (e.g., 0.1 M NaOH) at room temperature and at an elevated temperature. (Note: The Boc group is generally stable to base, but this should be confirmed).

-

Oxidative Degradation: Treat with a dilute oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Heat the solid sample in an oven at a high temperature (e.g., 100-150°C).

-

Photostability: Expose the sample to UV and visible light.

-

-

Time Points: Sample the stressed solutions and the solid at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: Neutralize the acidic and basic samples before analysis to halt further degradation.

-

Analysis: Analyze the samples using a suitable analytical method, such as HPLC or TLC, to identify and quantify the parent compound and any degradation products.

Caption: A typical workflow for a forced degradation study.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for the quantitative analysis of the purity of Boc-protected benzoic acids and for monitoring their stability.[11]

Typical HPLC Method Parameters:

-

Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to ensure good peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the benzoic acid chromophore absorbs strongly (e.g., 254 nm).

-

Temperature: 25-30°C.

Procedure:

-

Prepare a standard solution of the Boc-protected benzoic acid of known concentration.

-

Prepare the sample solutions from the stability study at the same concentration.

-

Inject the standard and sample solutions into the HPLC system.

-

The purity of the sample is determined by comparing the peak area of the parent compound to the total area of all peaks in the chromatogram.

Qualitative Analysis by Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for qualitatively monitoring the progress of a deprotection reaction or for a quick assessment of purity.[11]

Procedure:

-

Spot the sample solution onto a silica gel TLC plate.

-

Develop the plate in a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes).

-

Visualize the spots under UV light. The deprotected benzoic acid amine will be more polar and thus have a lower Rf value than the Boc-protected starting material.

Troubleshooting Common Stability Issues

| Observation | Potential Cause | Recommended Action |

| Gradual loss of purity over time in storage. | 1. Exposure to atmospheric moisture. 2. Storage in a non-inert atmosphere. 3. Contaminated storage container. | 1. Ensure the container is tightly sealed and stored in a desiccator. 2. Store under an inert atmosphere (argon or nitrogen). 3. Use clean, dry containers. |

| Rapid degradation of a freshly prepared solution. | 1. Use of a protic or wet solvent. 2. Acidic impurities in the solvent. | 1. Use only anhydrous, aprotic solvents. 2. Use high-purity solvents or purify them before use. |

| Inconsistent results in reactions. | Degradation of the starting material. | Re-analyze the purity of the Boc-protected benzoic acid before use. If necessary, purify the starting material. |

Conclusion

The chemical stability of Boc-protected benzoic acids is a critical parameter that dictates their successful application in synthesis and their shelf-life as valuable intermediates. While the Boc group offers robust protection under many conditions, its inherent lability to acid is amplified by the electron-withdrawing nature of the benzoic acid moiety. A thorough understanding of the degradation pathways, coupled with stringent adherence to appropriate storage and handling protocols, is essential to maintain the integrity of these compounds. By implementing the guidelines and experimental procedures outlined in this guide, researchers can ensure the reliability of their starting materials, leading to more reproducible and successful synthetic outcomes.

References

- 1. Benzoic Acid Esters, Benzoates [organic-chemistry.org]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Molecular weight and formula of 2-Tert-butoxycarbonylamino-3-methylbenzoic acid

<

Abstract

This technical guide provides a comprehensive overview of 2-Tert-butoxycarbonylamino-3-methylbenzoic acid, a key building block in modern organic synthesis and medicinal chemistry. We will delve into its fundamental chemical properties, provide a detailed and validated synthesis protocol with mechanistic insights, outline rigorous analytical characterization methods, and explore its applications in research and drug development. This document is intended for researchers, scientists, and professionals in the field who require a deep technical understanding of this versatile compound.

Introduction: Significance and Utility

This compound, often referred to as N-Boc-3-methylanthranilic acid, is a synthetic amino acid derivative of significant interest. Its structure incorporates three key functional groups: a carboxylic acid, a methyl group on the aromatic ring, and a tert-butoxycarbonyl (Boc)-protected amine. This unique arrangement makes it an invaluable intermediate for several reasons:

-

Orthogonal Protection: The Boc group is a robust protecting group for the amine, stable to a wide range of reaction conditions but easily removable under acidic conditions. This allows for selective reactions at the carboxylic acid moiety, such as amide bond formation or esterification, without interference from the amine.

-

Steric and Electronic Tuning: The methyl group at the 3-position provides steric bulk and influences the electronic properties of the aromatic ring, which can be exploited to fine-tune the biological activity and physical properties of target molecules.

-

Versatile Building Block: It serves as a crucial precursor for the synthesis of complex heterocyclic compounds, conformationally constrained peptides, and pharmacologically active molecules.[1] Its parent compound, anthranilic acid, is a known precursor for pharmaceuticals, dyes, and fragrances.[2]

This guide will provide the necessary technical details to effectively synthesize, characterize, and utilize this compound in a research and development setting.

Chemical Properties and Identification

Accurate identification of this compound is paramount for any successful synthetic application. The key identifiers and physicochemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇NO₄ | [3][4] |

| Molecular Weight | 251.28 g/mol | [3][4][5] |

| IUPAC Name | 2-[(tert-butoxycarbonyl)amino]-3-methylbenzoic acid | N/A |

| CAS Number | 669713-59-1 | [4] |

| Appearance | White to off-white solid | General Knowledge |

| Melting Point | 184-186 °C | [3] |

Synthesis and Purification Protocol

The most common and efficient synthesis of N-Boc-3-methylanthranilic acid involves the protection of the amino group of 2-amino-3-methylbenzoic acid (3-methylanthranilic acid) using di-tert-butyl dicarbonate (Boc₂O).

Synthesis Workflow Diagram

The overall process, from starting materials to the purified final product, is illustrated in the following workflow.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, where successful execution yields a product whose analytical data will match the characterization profile outlined in Section 4.

Materials:

-

2-amino-3-methylbenzoic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)[6]

-

Tetrahydrofuran (THF)

-

Deionized Water

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate (for extraction, if necessary)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 2-amino-3-methylbenzoic acid (1.0 equivalent) in a mixture of THF and an aqueous solution of NaHCO₃ (2.0-3.0 equivalents). A 1:1 or 2:1 ratio of THF to water is typically effective.

-

Causality: The aqueous base deprotonates the carboxylic acid and ensures the starting material is soluble. The amine remains nucleophilic enough to react in the subsequent step.

-

-

Addition of Boc₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.1-1.2 equivalents) portion-wise or as a solution in THF.

-

Causality: Boc₂O is the electrophilic source of the Boc group. The nitrogen atom of the amino group acts as a nucleophile, attacking one of the carbonyl carbons of Boc₂O.

-

-

Reaction: Allow the mixture to stir vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

-

Acidification and Precipitation: Cool the remaining aqueous solution in an ice bath. Slowly add 1 M HCl with stirring until the pH of the solution is approximately 2-3. A white precipitate should form.

-

Causality: Acidification serves two purposes. First, it neutralizes the excess bicarbonate base. Second, it protonates the carboxylate salt of the product, rendering the final acid insoluble in water and causing it to precipitate out.

-

-

Isolation: Collect the white solid by vacuum filtration. Wash the solid with several portions of cold deionized water to remove any inorganic salts.

-

Drying: Dry the purified product under high vacuum to a constant weight. The yield is typically high (>90%).

Analytical Characterization

To confirm the identity and purity of the synthesized product, a combination of spectroscopic methods should be employed.

Expected Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons, the methyl group protons, the N-H proton, and a large singlet for the nine equivalent protons of the tert-butyl group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of all 13 unique carbon atoms, including the carbonyls of the carboxylic acid and the carbamate, the quaternary carbon of the Boc group, and the aromatic and methyl carbons.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in negative mode should show a prominent peak corresponding to the deprotonated molecule [M-H]⁻.

-

Infrared (IR) Spectroscopy: Key stretches to observe include the C=O of the carboxylic acid, the C=O of the carbamate (Boc group), and the N-H stretch.

This multi-faceted analytical approach provides a robust and self-validating confirmation of the final product's structure and purity.

Applications in Research and Drug Development

N-Boc-3-methylanthranilic acid is not an end-product but a valuable intermediate. Its structure is a common motif in the development of new therapeutic agents.

Logical Relationship Diagram

Caption: Key synthetic transformations and applications of the title compound.

-

Synthesis of Fenamates: The core anthranilic acid structure is central to a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as "fenamates".[2] This building block allows for the creation of novel analogues for screening.

-

Peptidomimetics: The constrained nature of the substituted benzene ring makes it an excellent scaffold for creating peptidomimetics, which can mimic the structure and function of natural peptides but with improved stability and bioavailability.

-

Heterocyclic Chemistry: Following deprotection of the amine, the resulting anthranilic acid derivative can undergo cyclization reactions with various reagents to form important heterocyclic cores, such as quinazolinones, which are prevalent in many pharmacologically active compounds.

Safety and Handling

This compound should be handled in a well-ventilated laboratory fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. While not acutely toxic, it is classified as an irritant.[3] Consult the Safety Data Sheet (SDS) from the supplier for complete handling and disposal information.

Conclusion

This compound is a synthetically accessible and highly versatile building block. Its well-defined properties and the robust protocol for its synthesis make it a reliable component in the toolkit of medicinal and organic chemists. The strategic placement of its functional groups allows for a logical and controlled progression toward complex molecular targets, underscoring its importance in the landscape of modern drug discovery and materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. Anthranilic acid - Wikipedia [en.wikipedia.org]

- 3. 2-TERT-BUTOXYCARBONYLAMINO-3-METHYL-BENZOIC ACID [m.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. 3-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid | C13H17NO4 | CID 2755929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 3-[(tert-butoxycarbonyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

Potential applications of substituted Boc-aminobenzoic acids in medicinal chemistry

<-4> An In-Depth Technical Guide to the Applications of Substituted Boc-Aminobenzoic Acids in Medicinal Chemistry

Introduction: The Strategic Importance of Boc-Aminobenzoic Acids in Drug Discovery

In the intricate field of medicinal chemistry, success hinges on the precise and controlled assembly of complex molecular architectures. Substituted aminobenzoic acids are privileged scaffolds, forming the core of numerous therapeutic agents due to their rigid benzenoid structure and dual amino and carboxylic acid functionalities.[1][2] These groups provide versatile handles for synthetic modification, allowing chemists to explore chemical space and optimize pharmacological properties. However, the reactivity of the amino group necessitates a robust protection strategy to prevent unwanted side reactions during multi-step syntheses.

This is where the tert-butyloxycarbonyl (Boc) protecting group proves indispensable. The Boc group offers an ideal balance of stability and lability; it is resilient to a wide array of reaction conditions, including nucleophiles and bases, yet can be cleanly removed under mild acidic conditions.[3][4] This orthogonal control is the cornerstone of modern peptide synthesis and the construction of complex small molecules.[3][5][6] Consequently, substituted Boc-aminobenzoic acids are not mere intermediates but are powerful, strategically-enabling building blocks that facilitate the efficient and precise synthesis of novel drug candidates.[7][8][9] This guide provides a technical overview of their synthesis, properties, and diverse applications in medicinal chemistry, offering field-proven insights for researchers in drug development.

The Boc Protecting Group: A Pillar of Synthetic Strategy

The decision to use a Boc protecting group is a strategic one, rooted in the principles of reaction kinetics and selectivity. The Boc group is typically installed by treating the parent aminobenzoic acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.

Causality Behind the Choice:

-

Stability: The bulky tert-butyl group provides steric hindrance, shielding the nitrogen lone pair and rendering the carbamate linkage resistant to nucleophilic attack and basic hydrolysis. This stability is crucial for subsequent reactions that may involve strong bases or nucleophiles.[4]

-

Orthogonality: The key advantage of the Boc group is its acid-lability, which is mechanistically distinct from the cleavage conditions for other common protecting groups like the base-labile Fmoc or hydrogenolysis-labile Cbz groups.[4] This allows for a modular and predictable deprotection sequence in a complex synthesis.

-

Mild Cleavage: Removal is typically achieved with moderate acids like trifluoroacetic acid (TFA), which generates gaseous isobutylene and carbon dioxide as byproducts, simplifying purification.[5] This process avoids the harsh conditions required for other groups, preserving the integrity of sensitive functionalities elsewhere in the molecule.[5][7]

The workflow for Boc protection is a fundamental and critical step in leveraging these building blocks.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 2-Tert-butoxycarbonylamino-3-methylbenzoic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

2-Tert-butoxycarbonylamino-3-methylbenzoic acid, also known as 2-(Boc-amino)-3-methylbenzoic acid, is a synthetically valuable organic compound that serves as a key building block in the design and synthesis of complex molecules, particularly in the field of drug discovery. Its structure, featuring a carboxylic acid, a Boc-protected amine, and a methyl group on a benzene ring, offers a unique combination of functionalities that medicinal chemists can exploit to construct novel therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle to mask the reactivity of the amino group, allowing for selective transformations at other positions of the molecule. This guide provides a comprehensive overview of the synthesis, properties, and applications of this versatile reagent, offering insights into its role in the development of new pharmaceuticals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its parent compound, 2-amino-3-methylbenzoic acid, is presented in Table 1.

| Property | This compound | 2-Amino-3-methylbenzoic Acid |

| Molecular Formula | C13H17NO4 | C8H9NO2 |

| Molecular Weight | 251.28 g/mol | 151.16 g/mol [1] |

| CAS Number | 669713-59-1 | 4389-45-1[1] |

| Appearance | White to off-white solid | White to pale yellow crystalline powder[2] |

| Melting Point | 184-186 °C | 160-165 °C (with decomposition)[2] |

| Solubility | Soluble in organic solvents like THF, DCM, and ethyl acetate. | Slightly soluble in water; soluble in ethanol, acetone, and DMSO[2]. |

Synthesis of this compound

The synthesis of this compound is typically achieved through the protection of the amino group of 2-amino-3-methylbenzoic acid using di-tert-butyl dicarbonate (Boc anhydride). This reaction is a standard procedure in organic synthesis for the installation of the Boc protecting group.

Reaction Scheme

Caption: General reaction scheme for the Boc protection of 2-amino-3-methylbenzoic acid.

Detailed Experimental Protocol

The following protocol is adapted from a reliable procedure for the Boc protection of a similar aminobenzoic acid derivative and is expected to provide a high yield of the desired product.[3]

Materials:

-

2-Amino-3-methylbenzoic acid

-

Di-tert-butyl dicarbonate (Boc anhydride)

-

Sodium bicarbonate (NaHCO3)

-

Tetrahydrofuran (THF)

-

Deionized water

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask, dissolve 2-amino-3-methylbenzoic acid (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water.

-

Addition of Base and Boc Anhydride: To the stirred solution, add sodium bicarbonate (3.0 equivalents) followed by a solution of di-tert-butyl dicarbonate (2.0 equivalents) in THF.

-

Reaction: Stir the mixture vigorously at room temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, acidify the mixture to a pH of approximately 3 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/petroleum ether, to afford the product as a white to off-white solid.[4]

Applications in Drug Discovery and Organic Synthesis

The strategic placement of the carboxylic acid and the protected amine on the aromatic ring makes this compound a valuable intermediate in the synthesis of various heterocyclic systems and complex organic molecules with potential therapeutic applications.

While specific, publicly available examples of the direct use of this compound are not abundant, its structural motifs are present in a number of patented compounds, suggesting its utility as a key building block. For instance, similar substituted aminobenzoic acids are precursors to a wide range of bioactive heterocycles.[2] The general synthetic utility of this class of compounds is well-established in medicinal chemistry.

Potential Synthetic Transformations

The functional groups of this compound allow for a variety of subsequent chemical transformations:

-

Amide Bond Formation: The carboxylic acid can be activated and coupled with various amines to form amide bonds, a fundamental linkage in many pharmaceutical compounds.

-

Esterification: The carboxylic acid can be converted to an ester, which can serve as a protecting group or be a key feature of the final molecule.

-

Deprotection and Further Functionalization: The Boc group can be removed under acidic conditions to reveal the free amine. This amine can then be further functionalized, for example, through acylation, alkylation, or sulfonylation, to build more complex structures.

-

Ring-Closing Reactions: The ortho-relationship of the amino and carboxyl groups, after deprotection, can be utilized in cyclization reactions to form various heterocyclic scaffolds, such as benzodiazepines or quinazolinones, which are common cores in many drug molecules.

Caption: Potential synthetic transformations of this compound.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its straightforward synthesis from commercially available starting materials and the presence of orthogonally protected functional groups make it an attractive intermediate for the construction of complex molecular architectures. While its direct applications may not be extensively documented in readily accessible literature, the fundamental reactivity of its constituent parts points to its significant potential in the hands of synthetic and medicinal chemists aiming to develop novel therapeutic agents. Further exploration of its use in the synthesis of specific drug candidates and bioactive molecules is a promising area for future research.

References

Safety and handling precautions for 2-Tert-butoxycarbonylamino-3-methylbenzoic acid

An In-Depth Technical Guide to the Safe Handling of 2-Tert-butoxycarbonylamino-3-methylbenzoic Acid

This document provides a comprehensive technical overview of the essential safety protocols and handling precautions for this compound. Designed for researchers, chemists, and drug development professionals, this guide synthesizes critical data from authoritative safety documents to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. The causality behind each recommendation is explained to foster a deeper understanding of safe laboratory practices.

Compound Profile and Hazard Identification

This compound is a derivative of aminobenzoic acid featuring a tert-butoxycarbonyl (Boc) protecting group. The Boc group is a cornerstone of modern organic synthesis, particularly in peptide chemistry, for temporarily masking the reactivity of an amine functional group.[1][2][3][4] While essential for synthesis, the compound's structure necessitates careful handling due to its potential health hazards.

The toxicological properties of this specific molecule have not been exhaustively investigated.[5] Therefore, a precautionary approach based on data from structurally similar compounds is mandatory. The primary hazards are associated with irritation, ingestion, and potential reproductive toxicity.[6][7][8]

Table 1: GHS Hazard Classification Summary

| Hazard Class | GHS Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[6][7] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[7][8][9] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[7][8][9] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[7][8][9] |

| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child.[6] |

| Acute Aquatic Hazard | Category 3 | H402: Harmful to aquatic life.[6] |

Note: This table represents a synthesis of data from closely related compounds and should be used as a precautionary guideline.

Hierarchy of Controls: From Engineering to PPE

To mitigate the risks associated with handling this compound, a systematic approach known as the hierarchy of controls must be implemented. This prioritizes the most effective measures first.

-

Elimination/Substitution: In a research context, substituting this specific reagent is often not feasible.

-

Engineering Controls: These are the most critical physical measures to reduce exposure. Always handle this compound in a well-ventilated area.[10][11] A certified chemical fume hood is the preferred and most effective engineering control to minimize the inhalation of dust particles.[12][13] Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[5][11]

-

Administrative Controls: This includes establishing clear Standard Operating Procedures (SOPs), providing thorough training for all personnel, and restricting access to handling areas. Do not eat, drink, or smoke in areas where this chemical is handled or stored.[6][7]

-

Personal Protective Equipment (PPE): PPE is the final line of defense and must be used in conjunction with the controls above. It does not eliminate the hazard but provides a crucial barrier.

Personal Protective Equipment (PPE) Protocol

The selection and use of appropriate PPE are non-negotiable when handling this compound.

-